molecular formula C14H17N3O2 B8656848 tert-butyl 3-cyano-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate

tert-butyl 3-cyano-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate

Cat. No. B8656848
M. Wt: 259.30 g/mol
InChI Key: CXCSWNMHCDGZHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07388019B2

Procedure details

To a solution of the product from Step A above in 6 mL of 3:2:1 tetrahydrofuran/methanol/water was added lithium hydroxide monohydrate (0.23 g, 5.58 mmol). The mixture was allowed to stir overnight and the volatiles were removed under reduced pressure. Additional water was added, and the solution was acidified with citric acid monohydrate. The resultant precipitate was collected, washed with water, and dried in vacuo. To an ice-cold solution of this intermediate (1.0 g, 3.6 mmol) in 32 mL of pyridine was added methanesulfonyl chloride (0.41 g, 3.6 mmol) dropwise, and the resultant mixture was allowed to stir for one hour. Dry ammonia gas was bubbled into the reaction mixture for 2 minutes. The excess ammonia was then removed under reduced pressure, and the solution was cooled again in ice and treated with methanesulfonyl chloride (3.43 g, 30.0 mmol). The resultant mixture was allowed to warm to room temperature overnight. The reaction was concentrated under reduced pressure, and the residue was partitioned between ethyl acetate and 1N hydrochloric acid. The product was extracted with ethyl acetate, and the combined extracts were dried over magnesium sulfate and concentrated under reduced pressure. The resultant crystalline solid was triturated with ether, and the precipitate was collected to afford the title compound as a light orange powder.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
0.23 g
Type
reactant
Reaction Step One
Name
tetrahydrofuran methanol water
Quantity
6 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
intermediate
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.41 g
Type
reactant
Reaction Step Two
Quantity
32 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.43 g
Type
reactant
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:17][CH2:16][C:15]2[N:14]=[C:13](Cl)[C:12]([C:19](OCC)=O)=[CH:11][C:10]=2[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].O.[OH-].[Li+].CS(Cl)(=O)=O.[N:32]1C=CC=CC=1>O1CCCC1.CO.O>[C:1]([O:5][C:6]([N:8]1[CH2:17][CH2:16][C:15]2[N:14]=[CH:13][C:12]([C:19]#[N:32])=[CH:11][C:10]=2[CH2:9]1)=[O:7])([CH3:2])([CH3:3])[CH3:4] |f:1.2.3,6.7.8|

Inputs

Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC=2C=C(C(=NC2CC1)Cl)C(=O)OCC
Name
lithium hydroxide monohydrate
Quantity
0.23 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
tetrahydrofuran methanol water
Quantity
6 mL
Type
solvent
Smiles
O1CCCC1.CO.O
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
intermediate
Quantity
1 g
Type
reactant
Smiles
Name
Quantity
0.41 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
32 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
3.43 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Five
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the volatiles were removed under reduced pressure
ADDITION
Type
ADDITION
Details
Additional water was added
CUSTOM
Type
CUSTOM
Details
The resultant precipitate was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo
STIRRING
Type
STIRRING
Details
to stir for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Dry ammonia gas was bubbled into the reaction mixture for 2 minutes
Duration
2 min
CUSTOM
Type
CUSTOM
Details
The excess ammonia was then removed under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled again in ice
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ethyl acetate and 1N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resultant crystalline solid was triturated with ether
CUSTOM
Type
CUSTOM
Details
the precipitate was collected

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC=2C=C(C=NC2CC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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